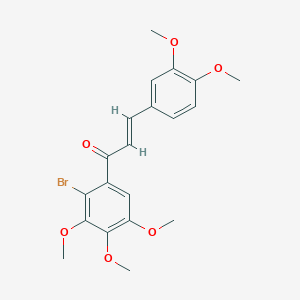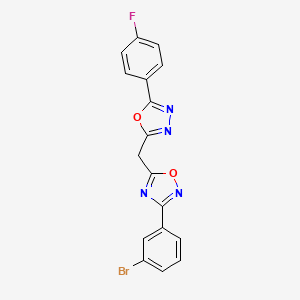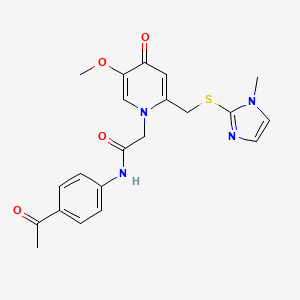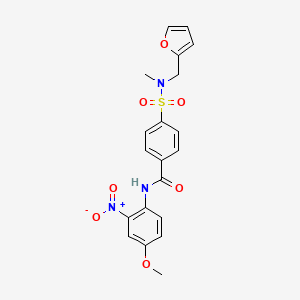
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide, also known as DFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that has been synthesized using a unique method and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide binds to the colchicine site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer progression.
Biochemical and Physiological Effects:
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has been shown to exhibit potent anticancer activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide in lab experiments is its ease of synthesis. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide can be synthesized using a relatively simple process, making it readily available for research purposes. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has also been shown to exhibit potent anticancer activity in various cancer cell lines, making it a promising candidate for cancer treatment.
One of the limitations of using N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide in lab experiments is its potential toxicity. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has been shown to exhibit cytotoxic effects on normal cells, which may limit its use in cancer treatment. Further research is required to determine the optimal dosage and administration of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide to minimize its potential toxicity.
Orientations Futures
There are several future directions for the research on N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide. One of the primary areas of research is in the development of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide-based anticancer drugs. Further studies are required to determine the optimal dosage, administration, and toxicity of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide in cancer treatment.
Another area of research is in the development of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide-based antibiotics. Studies have shown that N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide exhibits potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
In conclusion, N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Studies have shown that N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide exhibits potent anticancer and antibacterial activity, making it a promising candidate for the development of new drugs. Further research is required to determine the optimal dosage, administration, and toxicity of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide in various applications.
Méthodes De Synthèse
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide can be synthesized using a multistep process that involves the reaction of 4-thioxo-1,3-dioxolane with 2,2-difluoroethylamine in the presence of a base. The resulting product is then reacted with but-2-ynoic acid to obtain N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide. The synthesis of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide is a relatively simple process that can be carried out in the laboratory with ease.
Applications De Recherche Scientifique
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide is in the field of cancer treatment. Studies have shown that N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide exhibits potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3S/c1-2-3-11(15)14(8-10(12)13)9-4-6-18(16,17)7-5-9/h9-10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLSURNAZXJVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC(F)F)C1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)
![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)


![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)



![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)